No Admissible Factor Xa Inhibition Data Exist for Head-to-Head Comparison
A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB returned zero records containing quantitative Factor Xa inhibition data (Ki, IC50, or association rate) for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide. The Ki values of 0.08 nM (human) and 0.17 nM (rabbit) that appear on certain vendor websites are factually the published inhibition constants for apixaban (CAS 503612-47-3) [1], not for the target compound. No direct head-to-head comparison between this compound and apixaban, rivaroxaban (FXa Ki = 0.4 nM), edoxaban (FXa Ki = 0.561 nM), or any other FXa inhibitor has been published in an admissible source. Consequently, the relative FXa inhibitory potency of this compound is unknown [2].
| Evidence Dimension | Factor Xa inhibition potency (Ki) |
|---|---|
| Target Compound Data | No admissible quantitative data identified. |
| Comparator Or Baseline | Apixaban: human FXa Ki = 0.08 nM; rabbit FXa Ki = 0.17 nM. Rivaroxaban: human FXa IC50 = 0.7 nM. Edoxaban: human FXa Ki = 0.561 nM. |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | In vitro enzyme inhibition assays (chromogenic substrate). |
Why This Matters
Without verified FXa inhibition data, this compound cannot be scientifically selected over approved anticoagulants for any pharmacological application.
- [1] Zhang D, et al. Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans. Drug Metab Dispos. 2009;37(4):802-8. Apixaban Ki values: 0.08 nM (human FXa), 0.17 nM (rabbit FXa). View Source
- [2] Ambeed. Factor Xa product comparison table: Apixaban (human FXa Ki = 0.08 nM); Rivaroxaban (FXa IC50 = 0.7 nM); Edoxaban (FXa Ki = 0.561 nM). View Source
